4-Chloro-3-(methoxymethyl)-4-methyloxane
Description
4-Chloro-3-(methoxymethyl)-4-methyloxane is a substituted oxane derivative characterized by a six-membered oxygen-containing ring (oxane) with a chlorine atom at position 4, a methoxymethyl group at position 3, and a methyl group at position 2. The chloro and methoxymethyl substituents are critical to its electronic and steric profile, influencing its interactions in synthetic or biological contexts .
Properties
CAS No. |
90261-53-3 |
|---|---|
Molecular Formula |
C8H15ClO2 |
Molecular Weight |
178.65 g/mol |
IUPAC Name |
4-chloro-3-(methoxymethyl)-4-methyloxane |
InChI |
InChI=1S/C8H15ClO2/c1-8(9)3-4-11-6-7(8)5-10-2/h7H,3-6H2,1-2H3 |
InChI Key |
PJPIASDGISYDOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOCC1COC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(methoxymethyl)-4-methyloxane can be achieved through several methods. One common approach involves the reaction of 3-methoxy-2-methyl-4-pyranone with phosphorus oxychloride. The reaction is carried out under controlled conditions, typically involving the use of a solvent like dimethylformamide (DMF) to absorb excess phosphorus oxychloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(methoxymethyl)-4-methyloxane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives with additional oxygen-containing groups, while reduction may yield more saturated oxane derivatives.
Scientific Research Applications
4-Chloro-3-(methoxymethyl)-4-methyloxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological processes and as a potential bioactive compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(methoxymethyl)-4-methyloxane involves its interaction with specific molecular targets and pathways. The chloro group and methoxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chloro- and Methoxymethyl-Substituted Heterocycles
4-Chloro-3-(methoxymethyl)-1H-indole (4daa)
- Structure : Indole core with chloro (C4) and methoxymethyl (C3) substituents.
- Synthesis : Synthesized via a three-component cascade reaction (82% yield, m.p. 61–63°C) .
- Key Differences : The aromatic indole core vs. the saturated oxane ring in the target compound. The oxane’s conformational flexibility may reduce steric hindrance compared to the planar indole system.
4-Chloro-3-(MethoxyMethyl)quinolin-8-amine
- Structure: Quinoline core with chloro (C4), methoxymethyl (C3), and amine (C8) groups.
- Molecular Formula : C₁₁H₁₁ClN₂O (M.W. 222.67) .
Benzothiazolone Derivatives
Substituent Effects on Bioactivity
Chloro-Trifluoromethyl Phenyl Ureas (e.g., CTPPU)
- Structure : N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea.
- Activity : Anticancer effects in NSCLC cells via cell cycle arrest .
- Comparison : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methoxymethyl group in the target compound.
4,6-Bis(4-chloro-3-(trifluoromethyl)phenoxy)-2-pyrimidinol
- Activity : Insecticidal properties (25.08% abundance in C. dichogamus) .
- Key Insight : Chloro and trifluoromethyl groups synergize for bioactivity, whereas methoxymethyl may prioritize solubility over potency.
Methyl 4-(3-Chloropropoxy)-3-methoxy-benzoate
- Synthesis : Alkylation of methyl 3-methoxy-4-hydroxybenzoate with 1-bromo-3-chloropropane (93.7% yield) .
- Structural Insight : The chloroalkoxy side chain’s flexibility contrasts with the rigid methoxymethyl group in the target compound.
4-Chloro-3-methoxyaniline
Data Tables for Key Compounds
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